N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the carbamoyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Carbamoyl Group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(dimethylamino)methyl]-2-methylpropyl}piperidine-4-carboxamide: Another piperidine derivative with different substituents.
N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1,3-thiazolidine-4-carboxamide: A compound with a thiazolidine ring instead of a piperidine ring.
Uniqueness
N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H27N3O4S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-(2-methylpropylcarbamoyl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H27N3O4S/c1-13(2)12-19-18(23)15-6-4-5-7-16(15)20-17(22)14-8-10-21(11-9-14)26(3,24)25/h4-7,13-14H,8-12H2,1-3H3,(H,19,23)(H,20,22) |
InChI Key |
SKHUIIVJDUAEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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